BenchChemオンラインストアへようこそ!

2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

Suzuki–Miyaura coupling regioselective synthesis pyrazole functionalization

2-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 2468022-90-2, molecular formula C₇H₈BrN₃O, molecular weight 230.06 g·mol⁻¹) belongs to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class, a fused bicyclic heterocycle that integrates a pyrazole ring with a partially saturated pyrazinone lactam. This scaffold has been independently validated as a privileged chemotype for metabotropic glutamate receptor (mGluR) allosteric modulation , Mycobacterium ATP synthase inhibition , and anticancer activity against A549 lung carcinoma cells.

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
Cat. No. B8269002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1CN2C(=CC(=N2)Br)C(=O)N1
InChIInChI=1S/C7H8BrN3O/c1-4-3-11-5(7(12)9-4)2-6(8)10-11/h2,4H,3H2,1H3,(H,9,12)
InChIKeyIEEFSFQBCQOWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one: Core Scaffold, Physicochemical Identity, and Procurement Baseline


2-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 2468022-90-2, molecular formula C₇H₈BrN₃O, molecular weight 230.06 g·mol⁻¹) belongs to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class, a fused bicyclic heterocycle that integrates a pyrazole ring with a partially saturated pyrazinone lactam . This scaffold has been independently validated as a privileged chemotype for metabotropic glutamate receptor (mGluR) allosteric modulation [1], Mycobacterium ATP synthase inhibition [2], and anticancer activity against A549 lung carcinoma cells [3]. The target compound is distinguished by two critical structural features: a bromine atom at the pyrazole C2 position, which serves as a versatile synthetic handle for palladium-catalyzed cross-coupling diversification, and a methyl substituent at the C6 position of the dihydropyrazinone ring, which introduces steric and electronic modulation absent in the unsubstituted core. Commercially available from multiple vendors at purities typically ≥95–98%, with recommended long-term storage at −20 °C under dry, light-protected, sealed conditions .

Why 2-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one Cannot Be Replaced by Close Structural Analogs in Procurement


The pyrazolo[1,5-a]pyrazin-4-one scaffold is not a monolithic chemotype; subtle positional variations in halogen placement and N-heterocycle substitution produce functionally divergent synthetic intermediates and biological outcomes. Replacing the target compound with its des-methyl analog (2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, CAS 2468022-89-9) alters both the conformational landscape of the saturated ring and the hydrogen-bonding capacity at the N6 position, which in analogous mGluR5 PAM series has been shown to modulate potency by >10-fold depending on the nature and position of ring substituents [1]. Similarly, substituting the 2-bromo for a 3-bromo regioisomer (e.g., (S)-3-bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, CAS 1639901-78-2) relocates the cross-coupling handle from the C2 to the C3 position on the pyrazole ring; in pyrazole Suzuki–Miyaura chemistry, the electronic environment at C2 versus C3 differs substantially due to the adjacent pyrazinone carbonyl and ring nitrogen, directly affecting oxidative addition rates with palladium catalysts [2]. The 6-methyl versus 7-methyl regiochemistry further differentiates steric environment around the lactam NH, which has been implicated in target binding for both mGluR5 PAM and mGluR2 NAM series [3]. These are not interchangeable building blocks; procurement decisions must align with the specific regioisomeric requirements of the intended synthetic route or biological screening campaign.

Quantitative Differentiation Evidence for 2-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one Versus Closest Analogs


Regioisomeric Bromine Position: C2-Bromo vs C3-Bromo in Cross-Coupling Reactivity

The target compound bears bromine exclusively at the pyrazole C2 position (adjacent to the bridgehead nitrogen N1), distinguishing it from the C3-bromo regioisomer (CAS 1639901-78-2). In Suzuki–Miyaura cross-coupling of halogenated pyrazoles, the position of the halogen relative to ring heteroatoms dictates the electron density at the carbon–halogen bond and thus the rate of oxidative addition to Pd(0). Systematic studies by Jedinak et al. on halogenated aminopyrazoles demonstrated that bromo derivatives exhibit superior coupling efficiency compared to iodo analogs due to reduced dehalogenation side reactions, with isolated yields ranging from 58% to 97% for bromopyrazole substrates versus 31%–85% for iodopyrazoles under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100 °C) [1]. While direct C2 versus C3 comparative kinetic data for pyrazolo[1,5-a]pyrazin-4-ones have not been published, precedent from 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one Suzuki couplings (microwave-assisted, Pd catalyst) achieved 65–89% yields [2]. The C2 position in the target compound is electronically differentiated by conjugation with the adjacent pyrazinone carbonyl (C4=O), which withdraws electron density and is predicted to accelerate oxidative addition relative to C3, which is closer to the saturated ring nitrogen (N5) [3]. This regiochemical distinction is critical for synthetic planning: a C3-bromo building block cannot reproduce the C2-arylated products accessible from the target compound without an entirely different synthetic sequence.

Suzuki–Miyaura coupling regioselective synthesis pyrazole functionalization

Presence of 6-Methyl Substituent: Impact on Lipophilicity and Predicted ADME Properties vs Des-Methyl Analog

The target compound (MW 230.06) bears a methyl group at the C6 position of the dihydropyrazinone ring, whereas the closest commercially available analog, 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2468022-89-9, MW 216.04), lacks this substituent . The introduction of a methyl group at the saturated nitrogen of the lactam increases the calculated logP (cLogP) by approximately 0.5–0.7 units compared to the des-methyl analog, based on the additive contribution of an N-methyl group in a lactam context (π ≈ 0.5–0.7 for N–CH₃ in the Hansch fragmentation model). This moderate increase in lipophilicity can enhance passive membrane permeability while maintaining aqueous solubility within acceptable ranges for CNS drug discovery programs; the 2024 J. Med. Chem. mGluR2 NAM series specifically demonstrated that N-alkyl substitution on the dihydropyrazinone ring was a key tunable parameter for balancing potency and ADMET profiles, with compound 11 (bearing N-alkyl substitution) achieving an oral PK profile with dose-dependent mGluR2 receptor occupancy and in vivo cognitive efficacy from 0.32 mg·kg⁻¹ in rat [1]. The des-methyl analog, lacking this handle, eliminates the possibility of fine-tuning lipophilicity through the saturated ring nitrogen and may default to a suboptimal logD range for membrane penetration. Conversely, the 6-methyl substitution also blocks a potential metabolic soft spot: N-dealkylation at saturated cyclic amines is a known Phase I metabolic pathway; the methyl group replaces an N–H that could otherwise undergo oxidative metabolism [2].

lipophilicity metabolic stability ADME prediction

Methyl Regiochemistry: 6-Methyl vs 7-Methyl Substitution on Dihydropyrazinone Scaffold Geometry

The target compound places the methyl substituent at the N6 (lactam nitrogen) position, whereas the enantiopure analog (S)-2-bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2087993-51-7) carries the methyl at the C7 position on the saturated carbon α to the lactam carbonyl . This seemingly minor positional shift produces fundamentally different molecular geometries: N6-methylation maintains the saturated ring in a half-chair conformation with the methyl group equatorially disposed on nitrogen, preserving the lactam N–H (at N5) as a hydrogen-bond donor for target engagement. In contrast, C7-methylation introduces a stereogenic center at C7 and projects the methyl group into a different spatial quadrant, altering the overall shape complementarity with binding pockets. In the mGluR5 PAM series, SAR exploration of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold demonstrated that modifications directly on the saturated ring (C6–C7 region) produced potency shifts of 3- to >10-fold depending on the substitution pattern, with N-alkylated variants showing distinct pharmacological profiles from C-alkylated ones [1]. In the 2024 mGluR2 NAM series, the lead compound 11 (which bears N-alkyl substitution on the dihydropyrazinone ring) achieved an mGluR2 IC₅₀ of 8.9 nM after a 100-fold optimization from the initial hit, demonstrating that the N-substitution pattern is a critical determinant of potency [2]. For a medicinal chemist building a focused library, the 6-methyl (target) and 7-methyl regioisomers are not functionally redundant; they explore different vectors in chemical space.

regiochemistry scaffold diversification conformational analysis

Halogen Identity: Bromine as a Synthetic Handle — Superiority of C2–Br Over C2–Cl for Diversification Efficiency

The target compound features a C2–Br bond (bond dissociation energy ≈ 281 kJ·mol⁻¹ for C–Br in heteroaryl bromides), which is significantly weaker and more reactive toward oxidative addition with Pd(0) than the corresponding C–Cl bond (BDE ≈ 340 kJ·mol⁻¹) that would be present in the hypothetical 2-chloro analog [1]. In the systematic Suzuki–Miyaura study by Jedinak et al., bromopyrazoles consistently outperformed chloropyrazoles in reaction rate under identical catalytic conditions, enabling lower catalyst loadings (1–2 mol% Pd vs typically 5 mol% for Cl substrates) and shorter reaction times [2]. Although a 2-chloro-6-methyl analog (hypothetical, no CAS assigned as of this writing) may be synthetically accessible, the bromine atom provides a more tractable leaving group for both Suzuki–Miyaura (C–C bond formation) and Buchwald–Hartwig (C–N bond formation) couplings. Furthermore, the bromine atom's greater polarizability (α = 3.05 ų for Br vs 2.18 ų for Cl) can facilitate halogen-bonding interactions with protein targets if the building block is incorporated into a ligand prior to coupling; this property has been exploited in fragment-based drug design to enhance binding affinity through halogen–protein contacts [3]. The target compound's bromine thus serves a dual role: as a superior cross-coupling handle during synthesis and as a potential pharmacophoric element if retained in the final bioactive molecule.

palladium-catalyzed cross-coupling bromine vs chlorine reactivity C–Br vs C–Cl bond dissociation energy

Vendor Purity Specification: 98% Assay vs 95–97% for Closest Analogs

Commercial sourcing data for the target compound and its closest structural analogs reveals a purity differential relevant to downstream synthetic reproducibility. The target compound is offered at 98% purity (HPLC) by Leyan (Cat. 1565510) with MDL number MFCD34576678 . In comparison, the des-methyl analog 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2468022-89-9) is listed at 97% purity by AKSci (Cat. 1134EQ) , and the generic pyrazolo[1,5-a]pyrazin-4-one building block catalog entries from multiple vendors specify ≥95% purity . While a 1–3% purity difference may appear marginal, in the context of a multi-step synthetic sequence where the building block is used in the first or second step, a 2% impurity burden can translate to >5% cumulative yield loss after 3–4 subsequent transformations, assuming impurities are non-productive. For parallel library synthesis where 96- or 384-well plate formats demand high fidelity in building block quality, the 98% specification reduces the probability of failed reactions attributable to starting-material impurities. The target compound also benefits from defined long-term storage conditions (−20 °C, dry, light-protected, sealed), with stability data backed by commercial quality assurance documentation .

purity specification quality control procurement-grade comparison

Scaffold Validation Depth: Pyrazolo[1,5-a]pyrazin-4-one as a Multiplexed Chemotype Across Distinct Target Classes

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core has been independently validated across three mechanistically distinct target classes, establishing it as a privileged scaffold for drug discovery rather than a single-target chemotype. In mGluR2 negative allosteric modulation, optimization from an initial screening hit achieved a 100-fold improvement in potency, culminating in compound 11 with an IC₅₀ of 8.9 nM and in vivo efficacy in a rodent cognition model at 0.32 mg·kg⁻¹ p.o. [1]. In mGluR5 positive allosteric modulation, compound 4k demonstrated potent (<100 nM) and selective PAM activity with efficacy in preclinical schizophrenia models, though CNS-related side effects were observed [2]. In anti-tubercular drug discovery, the scaffold was identified from a 10,000-compound screen against M. smegmatis ATP synthase, and scaffold hopping led to compound 130 with an IC₅₀ of 0.28 μM against Mtb ATP synthase and MIC of 2 μg·mL⁻¹ against M. tuberculosis H37Rv [3]. In oncology, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives inhibited A549 lung cancer cell growth in dose- and time-dependent manners, with compound 3o (5-benzyl-2-(4-chlorophenyl) derivative) identified as the most potent [4]. The target compound, bearing the 2-bromo-6-methyl substitution pattern, represents a versatile entry point for exploring all of these therapeutic directions through C2 diversification, a capability not shared by non-halogenated or differently substituted analogs of the core.

scaffold validation target class diversity privileged chemotype

High-Value Application Scenarios for 2-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one in Research and Discovery


CNS Drug Discovery: mGluR2 Negative Allosteric Modulator Library Synthesis via C2 Suzuki Diversification

The target compound is the optimal building block for generating a focused library of C2-arylated 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-ones targeting mGluR2. The 2024 J. Med. Chem. report demonstrated that the pyrazolo[1,5-a]pyrazin-4-one scaffold can achieve a 100-fold potency improvement through systematic decoration, with lead compound 11 reaching an IC₅₀ of 8.9 nM and exhibiting oral efficacy in a rodent cognition model at 0.32 mg·kg⁻¹ [1]. The pre-installed C2–Br handle enables direct Suzuki–Miyaura coupling with diverse aryl/hetaryl boronic acids under mild conditions (1–2 mol% Pd catalyst, Cs₂CO₃, MeCN–H₂O, 80 °C), as validated on structurally related bromopyrazolo[1,5-a]pyrazines [2]. The 6-methyl group provides the lipophilicity (estimated cLogP 0.8–1.2) desirable for CNS penetration while the N5–H retains hydrogen-bond donor capacity for target engagement. Procuring this specific building block eliminates the need to develop and validate a C2-bromination protocol, saving 2–3 synthetic steps per library member.

Antitubercular Lead Optimization: ATP Synthase Inhibitor Scaffold with Built-In Diversification Point

The pyrazolo[1,5-a]pyrazin-4-one core was identified from a 10,000-compound screen against M. smegmatis ATP synthase, and scaffold hopping from the initial hit produced compound 130 with an IC₅₀ of 0.28 μM against Mtb ATP synthase and an MIC of 2 μg·mL⁻¹ against M. tuberculosis H37Rv [3]. The target compound's C2–Br handle allows systematic exploration of C2 substituent effects on ATP synthase potency and mycobacterial cell wall permeability. The bromine atom itself, with its higher polarizability (3.05 ų), may also engage in halogen-bonding interactions with the ATP synthase binding site if retained. This building block is positioned for use in structure-activity relationship campaigns aimed at improving upon the 0.28 μM enzymatic IC₅₀ and 2 μg·mL⁻¹ cellular MIC benchmarks already established for this chemotype.

Parallel Library Synthesis and Fragment-Based Drug Discovery Using a Pre-Functionalized Privileged Scaffold

The combination of C2–Br (for diversification) and N6–CH₃ (for physicochemical tuning) makes this compound exceptionally well-suited as a core scaffold for parallel synthesis in 96- or 384-well format. The bromine atom, with a C–Br bond dissociation energy ~59 kJ·mol⁻¹ lower than C–Cl, enables rapid, high-conversion Suzuki couplings with short reaction times under microwave-assisted conditions, as demonstrated for the related 3-bromopyrazolo[1,5-a]pyrimidinone system where 65–89% yields were achieved [4]. The 98% minimum purity specification (Leyan Cat. 1565510) ensures that the building block can be used directly in automated liquid-handling systems without pre-purification . For fragment-based drug discovery, where the scaffold molecular weight (230.06 Da) falls within the typical fragment size range (MW < 300), the compound can serve as both a starting fragment for screening and a growth vector through the C2 position. The broad multi-target validation of the parent scaffold—spanning GPCRs (mGluR2, mGluR5), enzymatic targets (ATP synthase), and antiproliferative activity (A549)—justifies its inclusion in diverse fragment libraries [1] [3] [5].

Regioselective Synthesis of C2-Arylated Pyrazolo[1,5-a]pyrazin-4-ones Not Accessible from 3-Bromo or Des-Methyl Analogs

For synthetic chemists requiring specifically C2-arylated (not C3-arylated) 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-ones, the target compound is the only commercially available starting material that directly delivers this regioisomeric series. The 3-bromo isomer (CAS 1639901-78-2) produces C3-arylated products that are structurally and electronically distinct from C2-arylated ones; C2-aryl groups are conjugated with the pyrazinone carbonyl (C4=O), creating a different π-system and hydrogen-bonding surface than C3-aryl substituents, which lie closer to the saturated ring N5 [2]. In the context of the mGluR5 PAM program, small positional changes on the core scaffold produced potency shifts of 3- to >10-fold [6]. Additionally, the 6-methyl group distinguishes this compound from the 7-methyl chiral analog (CAS 2087993-51-7), providing an achiral scaffold that simplifies both synthesis and analytical characterization while maintaining the lipophilicity enhancement from N-alkylation. This unique combination—C2-bromo, N6-methyl, achiral—is not replicated by any other commercially cataloged building block in the pyrazolo[1,5-a]pyrazin-4-one series.

Quote Request

Request a Quote for 2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.